molecular formula C9H6N2O2 B8378994 2-Oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-6-carbonitrile

2-Oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-6-carbonitrile

Cat. No.: B8378994
M. Wt: 174.16 g/mol
InChI Key: CIMBCYFOVCSVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-6-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-carbonitrile

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)5-13-9(12)11-8/h1-3H,5H2,(H,11,12)

InChI Key

CIMBCYFOVCSVBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)NC(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 mmol of 4-Amino-3-hydroxymethyl-benzonitrile were dissolved in THF. 1.2 eq. of DIPEA were added and the reaction cooled to 0° C. 3.5 eq of ethyl chloroformate were added dropwise and the reaction warmed to rt and stirred for another 15 min. The crude material was extracted form etyhlacetate and sat. NaHCO3. After separation, and drying of the organic layer the solvent was evaporated and the crude taken up in toluene. 2.5 ml of DBU were added and the reaction mixture refluxed for 4 h. The organic layer was extracted with water and the organic layer separated and reduced resulting in a yellow oil. Crude material was not further characterized.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.